Cas no 2229309-62-8 (2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid)

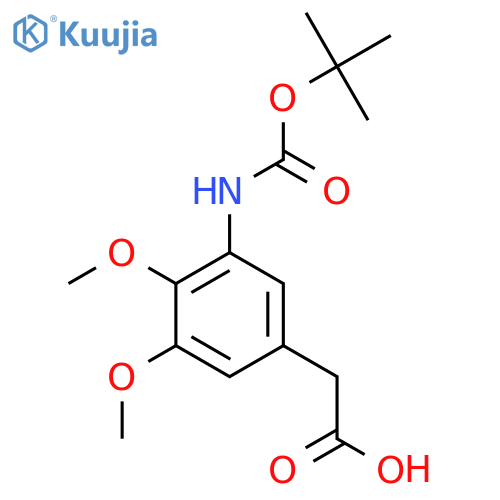

2229309-62-8 structure

商品名:2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid

2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid

- EN300-1886339

- 2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid

- 2229309-62-8

-

- インチ: 1S/C15H21NO6/c1-15(2,3)22-14(19)16-10-6-9(8-12(17)18)7-11(20-4)13(10)21-5/h6-7H,8H2,1-5H3,(H,16,19)(H,17,18)

- InChIKey: IYTXXPDZLZXKKL-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=C(CC(=O)O)C=C(C=1OC)OC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 311.13688739g/mol

- どういたいしつりょう: 311.13688739g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 392

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 94.1Ų

2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1886339-0.05g |

2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid |

2229309-62-8 | 0.05g |

$719.0 | 2023-09-18 | ||

| Enamine | EN300-1886339-0.5g |

2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid |

2229309-62-8 | 0.5g |

$823.0 | 2023-09-18 | ||

| Enamine | EN300-1886339-5.0g |

2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid |

2229309-62-8 | 5g |

$2485.0 | 2023-06-02 | ||

| Enamine | EN300-1886339-10.0g |

2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid |

2229309-62-8 | 10g |

$3683.0 | 2023-06-02 | ||

| Enamine | EN300-1886339-1.0g |

2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid |

2229309-62-8 | 1g |

$857.0 | 2023-06-02 | ||

| Enamine | EN300-1886339-5g |

2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid |

2229309-62-8 | 5g |

$2485.0 | 2023-09-18 | ||

| Enamine | EN300-1886339-2.5g |

2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid |

2229309-62-8 | 2.5g |

$1680.0 | 2023-09-18 | ||

| Enamine | EN300-1886339-0.25g |

2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid |

2229309-62-8 | 0.25g |

$789.0 | 2023-09-18 | ||

| Enamine | EN300-1886339-0.1g |

2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid |

2229309-62-8 | 0.1g |

$755.0 | 2023-09-18 | ||

| Enamine | EN300-1886339-10g |

2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid |

2229309-62-8 | 10g |

$3683.0 | 2023-09-18 |

2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2229309-62-8 (2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬